N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide, also known as MQC, is an important chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQC is a quinoline-based compound that has been synthesized through a unique method, and its properties and effects have been studied extensively. In
科学的研究の応用
Antimicrobial Potential
- Synthesis for Antimicrobial Agents : A study by Holla et al. (2006) involved synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, structurally related to N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide, as potential antimicrobial agents. Their antibacterial and antifungal activities were investigated, showing promising results (Holla et al., 2006).
Potential in Treating Neurological Disorders
- Adenosine Human Receptor Antagonists : Falsini et al. (2017) discussed the use of 1,2,4-triazolo[4,3-a]pyrazin-3-one, a related scaffold, in the development of adenosine human receptor antagonists. This research is significant for neurological applications, including a potential role in mitigating neurotoxicity in Parkinson's disease models (Falsini et al., 2017).
Oncology Research
- Anticancer Activity : A study by Reddy et al. (2015) synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, similar in structure to the compound , to explore their anticancer activity. Certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer treatment (Reddy et al., 2015).
Pharmacokinetic Profiling
- Phosphodiesterase Type 4 Inhibitors : Research by Raboisson et al. (2003) on 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, structurally related compounds, provided insights into their function as potent phosphodiesterase type 4 inhibitors. This research contributes to our understanding of the pharmacokinetics of similar compounds (Raboisson et al., 2003).
Molecular Design for Drug Development
- Metabolite Profiling-Based Structural Optimization : A study by Zhao et al. (2017) explored the use of 3-substituted-6-(1-(1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives, closely related to the compound , in the context of c-Met/HGF signaling in cancer. They emphasized the role of metabolite profiling in structuring potent c-Met inhibitors (Zhao et al., 2017).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Triazole compounds, which are part of the structure of this compound, are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit c-met protein kinase and modulate gaba a activity .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have shown potent mesenchymal–epithelial transition factor (c-met) protein kinase inhibition, gaba a allosteric modulating activity, and bace-1 inhibition .
特性
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-17-15-22-21-14(23(15)9-8-18-17)10-19-16(24)13-7-6-11-4-2-3-5-12(11)20-13/h2-9H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYOZJCAXHXTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。